Enhanced Topological Polar Surface Area (TPSA) vs. BMS-309403
CAS 2035007-66-8 exhibits a computed TPSA of 106 Ų, which is significantly higher than the 68.1 Ų of the first-generation FABP4 inhibitor BMS-309403 [1][2]. The elevated TPSA, contributed by the hydroxy group and two thiophene sulfur atoms, is expected to reduce passive membrane permeability while retaining target engagement, potentially leading to a more favorable distribution profile for peripheral tissue-selective FABP5 inhibition [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 106 Ų (computed) |
| Comparator Or Baseline | BMS-309403: 68.1 Ų (computed) |
| Quantified Difference | +37.9 Ų (55.7% increase) |
| Conditions | PubChem computed descriptors (Cactvs 3.4.8.18) |
Why This Matters
A higher TPSA differentiates the compound's pharmacokinetic profile from earlier, more lipophilic FABP4 inhibitors, which is a critical selection criterion for scientists aiming to limit CNS penetration or enhance metabolic stability.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 121016489. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/121016489. View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9919424 (BMS-309403). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/9919424. View Source
